4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. It is known for its applications in various fields, including agriculture and pharmaceuticals. The compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with dimethylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature of around 40°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted triazines where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxides or reduced amines.
Scientific Research Applications
4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or herbicidal agent .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: Similar structure but with different substituents.
4-methoxy-6-methyl-1,3,5-triazin-2-amine: Another triazine derivative with different functional groups.
Uniqueness
4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13882-55-8 |
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Molecular Formula |
C6H9ClN4O |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H9ClN4O/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3 |
InChI Key |
GPZJPODLTKLYNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)Cl)OC |
Origin of Product |
United States |
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